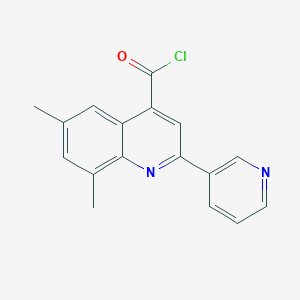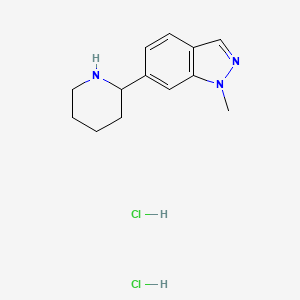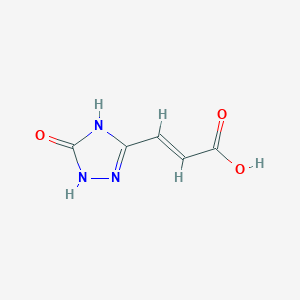
Tetraammineplatinum hydroxide hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraammineplatinum hydroxide hydrate is an inorganic platinum compound with the chemical formula Pt(NH3)4(OH)2·xH2O. It is generally used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its catalytic properties and is often utilized in scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Tetraammineplatinum hydroxide hydrate can be synthesized through the reaction of platinum salts with ammonia in an aqueous solution. The process typically involves the following steps:
Dissolution of Platinum Salt: Platinum salts such as platinum(II) chloride are dissolved in water.
Addition of Ammonia: Ammonia is added to the solution, resulting in the formation of tetraammineplatinum(II) complex.
Precipitation: The tetraammineplatinum(II) complex is then treated with a hydroxide source, such as sodium hydroxide, to precipitate this compound.
Purification: The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
Tetraammineplatinum hydroxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The ammonia ligands can be substituted with other ligands to form different platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Ligands such as chloride, bromide, and phosphines can be used for substitution reactions.
Major Products Formed
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) or platinum(II) complexes.
Substitution: Various platinum complexes with different ligands.
科学研究应用
Tetraammineplatinum hydroxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various platinum catalysts, including those used in hydrogenation and oxidation reactions.
Biology: It is studied for its potential use in biological systems, including as an anticancer agent.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment.
作用机制
The mechanism of action of tetraammineplatinum hydroxide hydrate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes and DNA, leading to various biological effects. In catalytic applications, the platinum center facilitates redox reactions and ligand exchange processes, enhancing the efficiency of the catalytic cycle .
相似化合物的比较
Similar Compounds
- Tetraammineplatinum(II) chloride hydrate
- Tetraammineplatinum(II) nitrate
- Diamminedinitritoplatinum(II) solution
- Platinum(IV) oxide hydrate
Uniqueness
Tetraammineplatinum hydroxide hydrate is unique due to its specific ligand arrangement and hydroxide groups, which provide distinct reactivity and catalytic properties compared to other platinum complexes. Its ability to act as a precursor for a wide range of platinum catalysts makes it particularly valuable in both research and industrial applications .
属性
分子式 |
H18N4O3Pt |
|---|---|
分子量 |
317.25 g/mol |
IUPAC 名称 |
azane;platinum;trihydrate |
InChI |
InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2; |
InChI 键 |
QAPRUIOSNHZFHV-UHFFFAOYSA-N |
规范 SMILES |
N.N.N.N.O.O.O.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12347101.png)
![[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate](/img/structure/B12347109.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)



![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)




![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)

